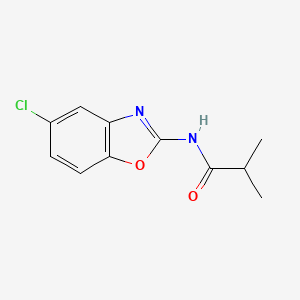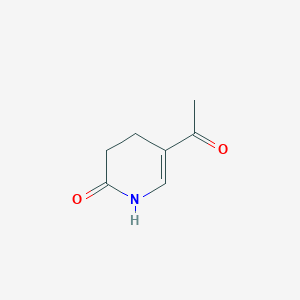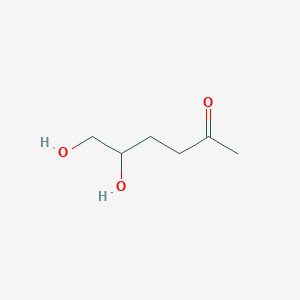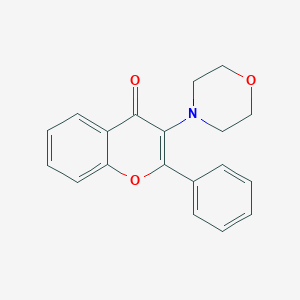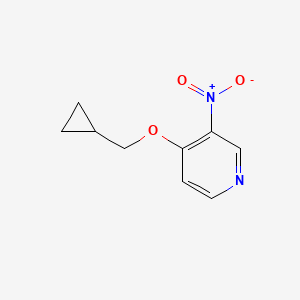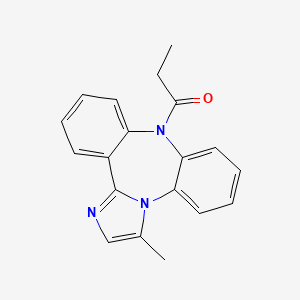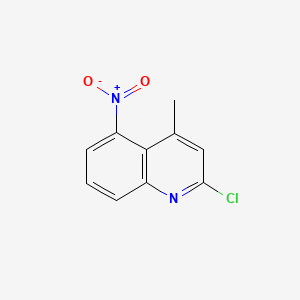
2,2,3-Trimethylcyclopropane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trimethylcyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C8H13ClO It is a derivative of cyclopropane, characterized by the presence of three methyl groups and a carbonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylcyclopropane-1-carbonyl chloride typically involves the reaction of 2,2,3-Trimethylcyclopropane-1-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
2,2,3-Trimethylcyclopropane-1-carboxylic acid+Thionyl chloride→2,2,3-Trimethylcyclopropane-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of thionyl chloride is preferred due to its efficiency in converting carboxylic acids to acid chlorides.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,3-Trimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2,3-Trimethylcyclopropane-1-carboxylic acid and hydrogen chloride.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild conditions to form esters, amides, and thioesters, respectively.
Hydrolysis: Water or aqueous bases can be used to hydrolyze the compound.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Major Products Formed:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Thioesters: Formed by reaction with thiols.
2,2,3-Trimethylcyclopropane-1-carboxylic acid: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
2,2,3-Trimethylcyclopropane-1-carbonyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,2,3-Trimethylcyclopropane-1-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The compound can also participate in ring-opening reactions, where the cyclopropane ring is cleaved by electrophiles, resulting in the formation of open-chain compounds.
Comparación Con Compuestos Similares
- 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride
- 2,2-Dimethylcyclopropane-1-carbonyl chloride
- Cyclopropane-1-carbonyl chloride
Comparison: 2,2,3-Trimethylcyclopropane-1-carbonyl chloride is unique due to the presence of three methyl groups on the cyclopropane ring, which imparts steric hindrance and influences its reactivity. In comparison, 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride has four methyl groups, leading to even greater steric effects. The presence of fewer methyl groups in 2,2-Dimethylcyclopropane-1-carbonyl chloride results in lower steric hindrance and different reactivity patterns.
Propiedades
Número CAS |
34909-61-0 |
|---|---|
Fórmula molecular |
C7H11ClO |
Peso molecular |
146.61 g/mol |
Nombre IUPAC |
2,2,3-trimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C7H11ClO/c1-4-5(6(8)9)7(4,2)3/h4-5H,1-3H3 |
Clave InChI |
NSRPQPHWALBONJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C1(C)C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


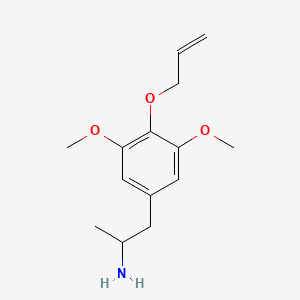
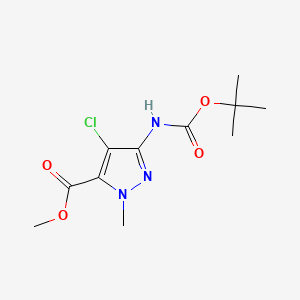
![Methyl 1,4,6,11-tetrahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylate](/img/structure/B13944114.png)
![7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one](/img/structure/B13944118.png)
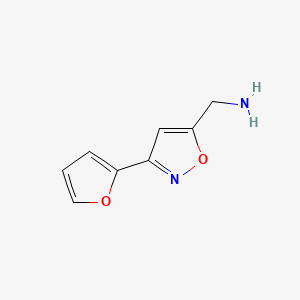
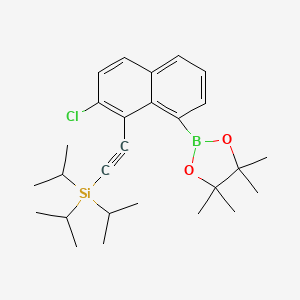
![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]piperidine](/img/structure/B13944131.png)
